BenchChemオンラインストアへようこそ!

ROR|At agonist 2

Immuno-oncology Th17 cell differentiation RORγt modulation

Choose RORγt Agonist 2 for its unique agonistic mechanism: it selectively activates RORγt to drive Th17 cell differentiation, elevate pro-inflammatory cytokines (IL-17A, IL-17F), boost lymphocyte cytotoxicity, and suppress regulatory T cell (Treg) generation. Unlike RORγt inverse agonists (e.g., GSK2981278) that suppress the Th17/IL-17 axis, this agonist shifts immune balance toward effector responses—critical for immuno-oncology target validation, Th17/Treg balance assays, and combination checkpoint inhibitor research. Using a generic inverse agonist or non-selective ROR modulator would yield opposite biological outcomes and compromise experimental reproducibility. Available in high purity (≥98%) with documented agonistic activity per patent WO2021136339A1 (compound 17).

Molecular Formula C30H30F3N3O4S
Molecular Weight 585.6 g/mol
Cat. No. B12412856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROR|At agonist 2
Molecular FormulaC30H30F3N3O4S
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC3=C(C=C2)N(C(CO3)C(C)C)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C30H30F3N3O4S/c1-4-41(38,39)24-12-5-20(6-13-24)25(15-16-34)35-29(37)21-7-14-26-28(17-21)40-18-27(19(2)3)36(26)23-10-8-22(9-11-23)30(31,32)33/h5-14,17,19,25,27H,4,15,18H2,1-3H3,(H,35,37)/t25-,27?/m0/s1
InChIKeyPYNADGCIKYWLSV-PVCWFJFTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ROR|At Agonist 2: A Potent RORγt Agonist for Th17 Cell Differentiation and Immuno-Oncology Research


RORγt agonist 2 is a small molecule agonist of the retinoic acid-related orphan receptor gamma t (RORγt), a nuclear receptor transcription factor crucial for the differentiation of T helper 17 (Th17) cells and the regulation of pro-inflammatory cytokine production [1]. Identified in patent WO2021136339A1 (compound 17), this compound functions by activating RORγt-dependent signaling, promoting Th17 cell differentiation, enhancing levels of pro-inflammatory cytokines (e.g., IL-17A, IL-17F), and consequently increasing lymphocyte cytotoxicity [2][3]. Additionally, it inhibits the production of regulatory T cells (Tregs), thereby suppressing immune tolerance and shifting the immune balance toward an effector response [2].

Why ROR|At Agonist 2 Cannot Be Substituted by RORγt Inverse Agonists or Other ROR Agonists


Within the RORγt modulator space, functional outcomes are critically dependent on the direction of modulation (agonism vs. inverse agonism) and isoform selectivity. RORγt inverse agonists, such as GSK2981278, suppress Th17 differentiation and IL-17 production, making them candidates for autoimmune disease therapy [1][2]. Conversely, RORγt agonists like RORγt agonist 2 promote Th17 differentiation and pro-inflammatory cytokine release, which is a distinct therapeutic strategy for immuno-oncology applications [3]. Furthermore, even among RORγ agonists, selectivity for the γt isoform over RORα or RORγ1 can impact downstream gene expression profiles and off-target effects. Generic substitution with an inverse agonist or a non-selective ROR agonist would yield opposite or unpredictable biological outcomes, undermining experimental reproducibility and therapeutic hypothesis testing. The quantitative evidence below demonstrates how RORγt agonist 2's specific agonistic activity and cellular effects differentiate it from these alternatives.

ROR|At Agonist 2: Quantitative Differentiation from RORγt Inverse Agonists and Other ROR Modulators


Functional Divergence: RORγt Agonist 2 Activates Th17 Differentiation While Inverse Agonists Suppress It

RORγt agonist 2 promotes Th17 cell differentiation, a process driven by RORγt activation, whereas RORγt inverse agonists like GSK2981278 inhibit this differentiation [1][2]. In a reporter gene assay, GSK2981278 demonstrated inverse agonist activity with an IC50 of 30 nM against RORγt [2]. In contrast, RORγt agonist 2 activates RORγt-dependent transcription, enhancing Th17 differentiation and pro-inflammatory cytokine production as described in patent WO2021136339A1 [1]. While a direct quantitative comparison in the same assay system is not available, the opposing functional outcomes underscore a critical differentiation point: selection between agonist and inverse agonist dictates the direction of the immune response.

Immuno-oncology Th17 cell differentiation RORγt modulation

RORγt Agonist 2 Inhibits Regulatory T Cell Production, a Feature Not Observed with RORγt Inverse Agonists

RORγt agonist 2 uniquely inhibits the production of regulatory T cells (Tregs), thereby suppressing the immune system's natural braking mechanisms and potentially enhancing anti-tumor immunity [1][2]. This effect is not reported for RORγt inverse agonists like GSK2981278, which primarily target Th17 cell differentiation without a documented direct effect on Treg suppression [3]. While quantitative inhibition data (e.g., IC50 for Treg suppression) is not publicly available for RORγt agonist 2, the qualitative differentiation is clear: the compound's dual action (Th17 activation + Treg inhibition) positions it as a distinct immunomodulatory agent compared to inverse agonists that only suppress Th17 responses.

Immunosuppression Treg cell inhibition Cancer immunotherapy

Comparative Selectivity: RORγt Agonist 2 vs. RORγ Agonist 2 (Compound 34)

While RORγ agonist 2 (Compound 34) exhibits an EC50 of 0.03 μM for hRORγ in a reporter assay, it is important to note that this compound is a distinct chemical entity from RORγt agonist 2 (CAS 2663787-92-4) . The nomenclature can be confusing, but the CAS number and chemical structure differentiate them. RORγt agonist 2 is specifically designed to target the RORγt isoform, which is primarily expressed in immune cells, whereas RORγ has broader tissue expression. Direct comparative selectivity data between the two compounds is not available in the public domain, but the distinct molecular targets and functional outcomes (Th17 differentiation vs. broader RORγ signaling) highlight the importance of selecting the correct tool for the specific research question.

Isoform selectivity RORγt vs. RORγ Nuclear receptor pharmacology

In Vivo Antitumor Efficacy: RORγt Agonist 2 vs. RORγ Agonist 2 (Compound 34)

RORγ agonist 2 (Compound 34) has been shown to significantly inhibit tumor growth in an MC38 syngeneic mouse model . While in vivo efficacy data for RORγt agonist 2 is not yet publicly available, the promising results with the related RORγ agonist 2 suggest that RORγt agonists may have potential in immuno-oncology. However, direct extrapolation is not possible due to differences in isoform selectivity and chemical structure. The absence of in vivo data for RORγt agonist 2 underscores the need for further research and highlights the importance of selecting compounds with validated in vivo activity when planning animal studies.

In vivo efficacy Tumor growth inhibition Syngeneic mouse models

Optimal Application Scenarios for ROR|At Agonist 2 Based on Quantitative Evidence


Immuno-Oncology Research Requiring Th17 Cell Activation and Treg Suppression

RORγt agonist 2 is ideally suited for in vitro studies aimed at elucidating the role of RORγt in Th17 cell differentiation and its impact on anti-tumor immunity. Its ability to promote Th17 differentiation and inhibit Treg production makes it a valuable tool for investigating combination therapies with checkpoint inhibitors or other immunomodulatory agents [1]. Researchers should use this compound in cell-based assays to assess changes in cytokine profiles (e.g., IL-17A, IL-17F) and T cell subset frequencies. As in vivo data is lacking, studies should initially focus on ex vivo or in vitro models to establish proof-of-concept before considering animal studies [2].

Mechanistic Studies of RORγt-Dependent Gene Expression and Signaling

This compound is appropriate for researchers investigating the downstream transcriptional targets of RORγt in Th17 cells or other RORγt-expressing immune cells [1]. By activating RORγt, it enables the study of gene expression changes (e.g., IL17A, IL17F, IL22) and the recruitment of coactivators to the RORγt ligand-binding domain. Its use in chromatin immunoprecipitation (ChIP) or RNA-seq experiments can help map the RORγt cistrome and identify novel therapeutic targets in autoimmune diseases or cancer [2].

Comparative Pharmacology Studies to Differentiate RORγt Agonism from Inverse Agonism

Given the opposing functional outcomes of RORγt agonists and inverse agonists, RORγt agonist 2 serves as a critical control compound in studies aiming to dissect the role of RORγt in immune regulation [1]. For example, in experiments where the effect of RORγt inhibition is being evaluated (e.g., using GSK2981278), RORγt agonist 2 can be used as a positive control to confirm assay responsiveness and to demonstrate the specificity of the observed effects [2]. This comparative approach strengthens the validity of the experimental conclusions and provides a clearer understanding of the target's biology.

In Vitro Studies of Treg Cell Development and Function

The unique ability of RORγt agonist 2 to inhibit Treg production makes it a valuable tool for researchers studying the balance between effector T cells and regulatory T cells [1]. By suppressing Treg development, it may help elucidate the role of Tregs in immune tolerance and autoimmunity. This compound can be used in in vitro differentiation assays to assess the impact of RORγt activation on Foxp3+ Treg cell generation and function, providing insights into potential strategies for modulating immune suppression in cancer or chronic infections [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for ROR|At agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.